![molecular formula C19H25N3O6S B13846408 (E)-but-2-enedioic acid;2-[5-(pyrrolidin-1-ylsulfonylmethyl)-1H-indol-3-yl]ethanamine](/img/structure/B13846408.png)
(E)-but-2-enedioic acid;2-[5-(pyrrolidin-1-ylsulfonylmethyl)-1H-indol-3-yl]ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-but-2-enedioic acid;2-[5-(pyrrolidin-1-ylsulfonylmethyl)-1H-indol-3-yl]ethanamine is a complex organic compound that combines the structural features of an indole derivative and a pyrrolidine sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-enedioic acid;2-[5-(pyrrolidin-1-ylsulfonylmethyl)-1H-indol-3-yl]ethanamine typically involves multiple steps. One common approach is to start with the indole derivative, which is then functionalized with a pyrrolidine sulfonyl group. The reaction conditions often involve the use of solvents such as dichloromethane or dimethylformamide, and catalysts like palladium on carbon or copper iodide. The reactions are usually carried out under inert atmospheres to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(E)-but-2-enedioic acid;2-[5-(pyrrolidin-1-ylsulfonylmethyl)-1H-indol-3-yl]ethanamine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl group, using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, (E)-but-2-enedioic acid;2-[5-(pyrrolidin-1-ylsulfonylmethyl)-1H-indol-3-yl]ethanamine is studied for its potential as a biochemical probe. It can be used to investigate the function of specific enzymes or receptors.
Medicine
Medically, this compound shows promise as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for the development of new drugs, particularly in the treatment of cancer and neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (E)-but-2-enedioic acid;2-[5-(pyrrolidin-1-ylsulfonylmethyl)-1H-indol-3-yl]ethanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets by binding to them, thereby altering their function. This modulation can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(furan-2-yl)propionate
- Pregabalin lactam methylene dimer
- Voriconazole l-camphorsulphonate
Uniqueness
What sets (E)-but-2-enedioic acid;2-[5-(pyrrolidin-1-ylsulfonylmethyl)-1H-indol-3-yl]ethanamine apart from these similar compounds is its unique combination of an indole core with a pyrrolidine sulfonyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H25N3O6S |
|---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;2-[5-(pyrrolidin-1-ylsulfonylmethyl)-1H-indol-3-yl]ethanamine |
InChI |
InChI=1S/C15H21N3O2S.C4H4O4/c16-6-5-13-10-17-15-4-3-12(9-14(13)15)11-21(19,20)18-7-1-2-8-18;5-3(6)1-2-4(7)8/h3-4,9-10,17H,1-2,5-8,11,16H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
AQTJPLUPULOLSY-WLHGVMLRSA-N |
Isomeric SMILES |
C1CCN(C1)S(=O)(=O)CC2=CC3=C(C=C2)NC=C3CCN.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)CC2=CC3=C(C=C2)NC=C3CCN.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


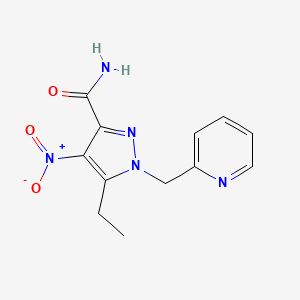
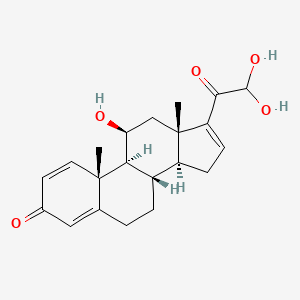
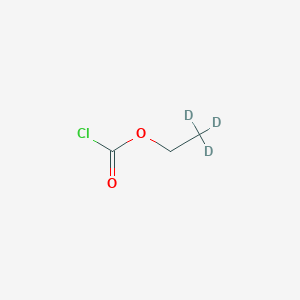
![7-Amino-2-cyclopropyl-5-methylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B13846345.png)
![prop-2-enyl (2S,3S,4S,5R,6S)-6-[(3R,5R)-7-[(1S,2S,6R,8S,8aS)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3-[tert-butyl(dimethyl)-lambda4-sulfanyl]oxy-5-[[tert-butyl(dimethyl)silyl]methyl]heptanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13846346.png)
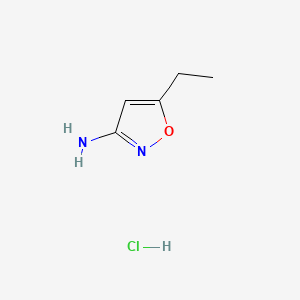
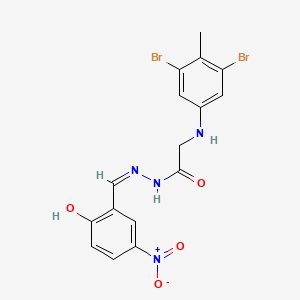
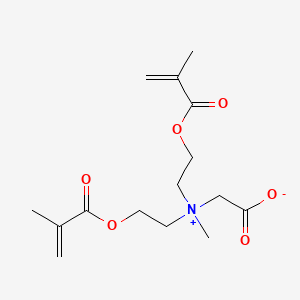

![6-(1H-pyrazolo[3,4-b]pyridin-5-yl)-4-pyridin-4-ylquinazoline](/img/structure/B13846401.png)
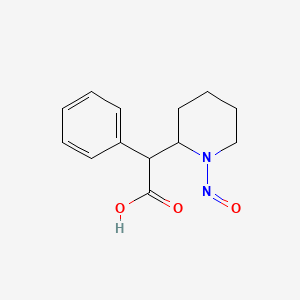
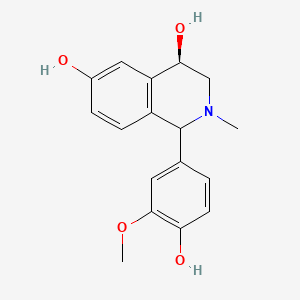
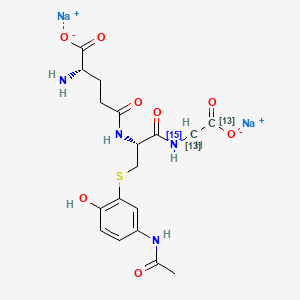
![2-[[3-Bromo-2-(methyloxy)phenyl]methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13846433.png)
